4-({4-[6-ethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile
Description
4-({4-[6-ethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile is a structurally complex organic compound featuring a pyrimidine core substituted with ethyl and methylsulfanyl groups, a piperazine linker, and a benzonitrile moiety. The ethyl and methylsulfanyl groups on the pyrimidine ring likely influence lipophilicity and binding affinity, while the benzonitrile group may enhance electronic interactions with target proteins .
Properties
IUPAC Name |
4-[[4-(6-ethyl-2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]methyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5S/c1-3-17-12-18(22-19(21-17)25-2)24-10-8-23(9-11-24)14-16-6-4-15(13-20)5-7-16/h4-7,12H,3,8-11,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIZLECIZJTXOSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC(=N1)SC)N2CCN(CC2)CC3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds, such as pyridopyrimidines, have been found to bind with high affinity to multiple receptors, suggesting that this compound may also interact with multiple targets.
Biochemical Pathways
Similar compounds have been found to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. This suggests that this compound may also affect a wide range of biochemical pathways.
Pharmacokinetics
In silico adme and physicochemical properties of similar compounds have been calculated using software like swissadme. These properties can have a significant impact on the bioavailability of the compound, influencing its efficacy and potential side effects.
Result of Action
Similar compounds have shown a range of effects, including anti-inflammatory and analgesic activities, suggesting that this compound may also have a range of molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
4-({4-[6-ethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes involved in oxidative processes, potentially acting as an antioxidant. Additionally, it may interact with proteins involved in cell signaling pathways, modulating their activity and influencing downstream effects. The interactions between 4-({4-[6-ethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile and these biomolecules are primarily mediated through binding interactions, which can alter the conformation and function of the target proteins.
Cellular Effects
The effects of 4-({4-[6-ethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles and metabolic activities. These effects can result in altered cellular behaviors, such as proliferation, differentiation, or apoptosis, depending on the context and cell type.
Molecular Mechanism
The molecular mechanism of action of 4-({4-[6-ethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific enzymes, inhibiting their activity and thereby affecting the biochemical pathways they regulate. Additionally, it can interact with transcription factors or other regulatory proteins, leading to changes in gene expression patterns. These molecular interactions underpin the compound’s effects on cellular processes and overall biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-({4-[6-ethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile have been shown to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have indicated that while the compound remains stable under certain conditions, it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to 4-({4-[6-ethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile can result in sustained changes in cellular function, including alterations in gene expression and metabolic activities.
Dosage Effects in Animal Models
The effects of 4-({4-[6-ethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antioxidant activity and modulation of cell signaling pathways. At higher doses, it can induce toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s efficacy plateaus or diminishes beyond a certain dosage, highlighting the importance of dose optimization in therapeutic applications.
Metabolic Pathways
4-({4-[6-ethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of enzymes involved in oxidative metabolism, potentially altering the balance of reactive oxygen species and antioxidant defenses. Additionally, it may affect the levels of key metabolites, impacting cellular energy production and overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of 4-({4-[6-ethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, where it may accumulate in certain cellular compartments. The distribution of 4-({4-[6-ethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile within tissues can influence its overall efficacy and potential side effects, depending on its localization and concentration.
Subcellular Localization
The subcellular localization of 4-({4-[6-ethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile plays a crucial role in its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall biochemical activity. For instance, if localized to the mitochondria, 4-({4-[6-ethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile may influence mitochondrial function and energy production.
Biological Activity
The compound 4-({4-[6-ethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 344.49 g/mol. Its structure features a piperazine ring, a pyrimidine moiety, and a benzonitrile group, which are crucial for its biological interactions.
Research indicates that compounds similar to 4-({4-[6-ethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile often interact with various biological targets:
- Dihydrofolate Reductase (DHFR) : This enzyme is a common target for many pyrimidine derivatives due to its role in nucleotide synthesis. Inhibition of DHFR can lead to antiproliferative effects in cancer cells .
- Kinase Inhibition : The compound may exhibit inhibitory activity against specific kinases involved in cell signaling pathways, which are critical in cancer progression and other diseases .
- Neurotransmitter Receptors : Some studies suggest that similar compounds can modulate neurotransmitter systems, potentially offering therapeutic effects in neurological disorders .
Anticancer Activity
Several studies have highlighted the anticancer potential of pyrimidine derivatives:
- In vitro Studies : Compounds related to 4-({4-[6-ethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile have shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism involves induction of apoptosis and cell cycle arrest .
Antimicrobial Activity
Pyrimidine derivatives have also been evaluated for their antimicrobial properties:
- Bacterial Inhibition : Research indicates that these compounds can inhibit the growth of specific bacterial strains, suggesting potential as antibacterial agents .
Case Studies
- Study on DHFR Inhibition : A study demonstrated that a related compound inhibited DHFR with an IC50 value indicating strong potency, leading to significant reductions in tumor growth in animal models .
- Neuroprotective Effects : Another case study explored the effects of similar compounds on neurodegenerative models, showing promise in reducing neuronal death through modulation of oxidative stress pathways .
Data Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has shown that pyrimidine derivatives, including this compound, exhibit promising anticancer properties. The mechanism often involves the inhibition of specific kinases or enzymes that are crucial for cancer cell proliferation. For instance, studies have indicated that compounds with similar structures can effectively inhibit tumor growth in various cancer models, making them candidates for further development as anticancer agents .
2. Antiviral Properties
Compounds containing the pyrimidine moiety have been investigated for their antiviral activities. The unique structural features of 4-({4-[6-ethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile may enhance its efficacy against viral infections by interfering with viral replication processes. Preliminary studies suggest that modifications to the piperazine and pyrimidine rings can significantly affect antiviral potency .
3. Neurological Disorders
The piperazine component of this compound suggests potential applications in treating neurological disorders. Piperazine derivatives have been linked to neuroprotective effects and modulation of neurotransmitter systems. Research indicates that such compounds can aid in the management of conditions like anxiety and depression by acting on serotonin and dopamine receptors .
Table 1: Comparison of Biological Activities
Case Studies
Case Study 1: Anticancer Research
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of pyrimidine derivatives to evaluate their anticancer properties against breast cancer cell lines. Among these, a compound structurally similar to 4-({4-[6-ethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile demonstrated significant cytotoxicity, leading to further investigations into its mechanism of action .
Case Study 2: Antiviral Screening
A recent screening of various pyrimidine derivatives against influenza viruses showed that certain modifications led to enhanced antiviral activity. The study highlighted how structural variations in compounds like 4-({4-[6-ethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile could optimize efficacy and reduce cytotoxicity, paving the way for new antiviral therapies .
Comparison with Similar Compounds
Data Table 1: Structural Comparison
Key Observations :
- Substituent Effects: The ethyl and methylsulfanyl groups on the pyrimidine ring in the target compound enhance hydrophobicity compared to dimethyl-substituted analogs (e.g., ).
- Linker Diversity : The benzonitrile-piperazine linker in the target compound differs from pyridine-carbonitrile () or pyridazine-based linkers (), impacting conformational flexibility and electronic interactions.
Key Observations :
- Methylsulfanyl Group : This substituent, common in pharmaceuticals, may facilitate hydrophobic interactions with target proteins while contributing to moderate metabolic stability .
- Benzonitrile vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
